molecular formula C11H19NO2S B14448801 1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol CAS No. 76142-63-7

1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol

Cat. No.: B14448801
CAS No.: 76142-63-7
M. Wt: 229.34 g/mol
InChI Key: SFHBYDONMWGREJ-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol is a chemical compound that belongs to the class of organic compounds known as beta-blockers. These compounds are characterized by their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of interest in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol typically involves the reaction of a thienyl ether with a tert-butylamine derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thienyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and other conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound can reduce heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiovascular functions. The pathways affected by this compound include the cyclic AMP (cAMP) signaling pathway, which plays a key role in mediating the effects of beta-adrenergic stimulation.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.

    Atenolol: A selective beta-1 blocker used for managing hypertension and angina.

    Metoprolol: Another selective beta-1 blocker with applications in treating heart conditions.

Uniqueness

1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other beta-blockers. Its thienyloxy group may influence its binding affinity and selectivity for beta-adrenergic receptors, potentially leading to different therapeutic effects and side effect profiles.

Properties

CAS No.

76142-63-7

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

1-(tert-butylamino)-3-thiophen-3-yloxypropan-2-ol

InChI

InChI=1S/C11H19NO2S/c1-11(2,3)12-6-9(13)7-14-10-4-5-15-8-10/h4-5,8-9,12-13H,6-7H2,1-3H3

InChI Key

SFHBYDONMWGREJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CSC=C1)O

Origin of Product

United States

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